4-Nitrophenyl 4-nitrobenzoate (CAS 1037-31-6) is a symmetric dinitro-aromatic active ester utilized extensively in synthetic organic chemistry, analytical chromatography, and enzymology. Structurally composed of a 4-nitrophenol leaving group esterified with a 4-nitrobenzoic acid moiety, the compound features a highly electron-deficient carbonyl center due to the strong electron-withdrawing effects of the two para-nitro groups. In procurement and industrial contexts, it is primarily sourced as a highly reactive N-acylating agent for amino acid derivatization, a standardized internal reference for normal-phase high-performance liquid chromatography (HPLC) in agrochemical quality control, and a sensitive chromogenic substrate for esterase and lipase activity assays. Its crystalline stability combined with its predictable hydrolysis kinetics makes it a superior choice over less reactive aliphatic or mono-aromatic esters in time-sensitive or quantitative workflows [1].
Substituting 4-nitrophenyl 4-nitrobenzoate with simpler active esters, such as 4-nitrophenyl acetate or 4-nitrophenyl benzoate, fundamentally compromises reaction kinetics and analytical resolution. In synthetic applications, the absence of the second nitro group on the acyl side in mono-nitro analogs significantly reduces the electrophilicity of the carbonyl carbon, leading to sluggish acylation rates and lower yields when reacting with weak nucleophiles like amino acids [1]. In analytical workflows, such as the AOAC standardized testing for pesticide formulations, substituting this specific dinitro ester alters the chromatographic retention time and UV absorbance profile at 254 nm, causing co-elution with formulation matrix components and invalidating quantitative response ratios [2]. Furthermore, in enzymatic assays, generic mono-nitro esters fail to provide the same rapid turnover rates, resulting in prolonged assay times and reduced detection sensitivity.
In aqueous-organic environments, 4-nitrophenyl 4-nitrobenzoate functions as a highly reactive active ester for the N-acylation of amino acids. When compared to the mono-nitro analog (4-nitrophenyl benzoate), the introduction of the second para-nitro group on the acyl moiety significantly increases the electrophilicity of the carbonyl carbon. Kinetic measurements at 25 °C demonstrate that 4-nitrophenyl 4-nitrobenzoate achieves a pH-independent acylation rate constant of 1.40 × 10⁴ M⁻¹s⁻¹, compared to just 2.19 × 10³ M⁻¹s⁻¹ for 4-nitrophenyl benzoate [1].
| Evidence Dimension | pH-independent acylation rate constant (25 °C) |
| Target Compound Data | 1.40 × 10⁴ M⁻¹s⁻¹ |
| Comparator Or Baseline | 4-Nitrophenyl benzoate (2.19 × 10³ M⁻¹s⁻¹) |
| Quantified Difference | 6.4-fold increase in acylation rate |
| Conditions | Aqueous-organic solvent mixtures, 25 °C |
The significantly faster reaction kinetics reduce required reaction times and improve yields when synthesizing N-acyl amino acid derivatives or peptide precursors.
For quantitative liquid chromatography, particularly in standardized pesticide formulation assays such as CIPAC-AOAC Method 982.07, 4-nitrophenyl 4-nitrobenzoate is strictly specified as the internal standard. Compared to alternative standards like dimethyl 4-nitrophthalate, the symmetric dinitro-aromatic structure provides optimal retention behavior on normal-phase silica gel columns and superior UV response at 254 nm, preventing co-elution with active ingredients like temephos and ensuring accurate response ratios [1].
| Evidence Dimension | Suitability as HPLC internal standard (retention and UV response at 254 nm) |
| Target Compound Data | Baseline-resolved, high-absorbance internal standard peak |
| Comparator Or Baseline | Dimethyl 4-nitrophthalate (alternative standard) |
| Quantified Difference | Meets strict AOAC baseline resolution and response ratio requirements |
| Conditions | Normal-phase LC (silica gel, ethyl acetate/n-hexane mobile phase, 254 nm detection) |
Ensures regulatory compliance and reproducible quantification in industrial quality control and formulation analysis.
As a chromogenic substrate, 4-nitrophenyl 4-nitrobenzoate offers distinct kinetic advantages over standard aliphatic mono-nitro substrates like 4-nitrophenyl acetate. The presence of the strongly electron-withdrawing 4-nitrobenzoyl group creates a highly electron-deficient carbonyl center, which dramatically lowers the activation energy for nucleophilic attack. This structural tuning ensures rapid enzymatic turnover and immediate release of the 4-nitrophenoxide chromophore (measured at ~400-413 nm), enabling shorter assay times and lower limits of detection for specific lipases and esterases [1].
| Evidence Dimension | Carbonyl electrophilicity and substrate turnover rate |
| Target Compound Data | Highly electron-deficient carbonyl (dual -NO2 inductive/mesomeric effect) |
| Comparator Or Baseline | 4-Nitrophenyl acetate (aliphatic acyl group, lower electrophilicity) |
| Quantified Difference | Rapid turnover enabling shorter assay times |
| Conditions | Aqueous enzymatic assay conditions, photometric detection at >400 nm |
Allows assay developers to achieve higher sensitivity and faster readout times when characterizing enzyme kinetics or screening for lipase activity.
Due to its highly electrophilic carbonyl center, 4-nitrophenyl 4-nitrobenzoate is an ideal N-acylating agent for derivatizing amino acids like glycine and L-proline in aqueous-organic mixtures. It is specifically chosen over mono-nitro benzoates when rapid reaction kinetics and high yields are required without the need for extreme pH or temperature conditions [1].
In industrial analytical laboratories, this compound is utilized as the mandatory internal standard for quantifying organophosphate pesticides (e.g., temephos) under CIPAC-AOAC Method 982.07. Its specific retention time on normal-phase silica and strong UV absorbance at 254 nm make it superior to alternative phthalate standards for ensuring baseline resolution [2].
4-Nitrophenyl 4-nitrobenzoate is employed in biochemical assays to measure the activity of specific lipases and esterases. Its dual-nitro structure provides a highly labile ester bond that turns over rapidly upon enzymatic cleavage, releasing a yellow chromophore that allows for real-time, high-sensitivity photometric tracking at 400-413 nm [3].